molecular formula C9H7ClN2O B2791787 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 871548-31-1

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No. B2791787
CAS RN: 871548-31-1
M. Wt: 194.62
InChI Key: IDNBSWSOGBWEAT-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.6177 g/mol . It is used for laboratory research purposes and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, including 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one, has been developed over the past decades . The methodologies involve a one-pot condensation reaction between isatoic anhydride and aromatic aldehydes with anilines . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one has been confirmed by physical, IR, 1H NMR, 13C NMR, and mass spectroscopy data .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one include a molecular weight of 194.6177 g/mol . More specific properties such as density and pKa are not mentioned in the retrieved papers.

Scientific Research Applications

Safety And Hazards

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involve further studies to determine whether these main compounds could be potential treatments for diabetes and hyperlipidemia diseases . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives .

properties

IUPAC Name

2-chloro-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNBSWSOGBWEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

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